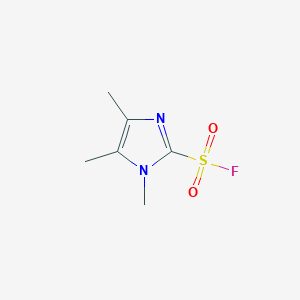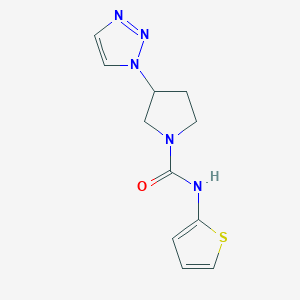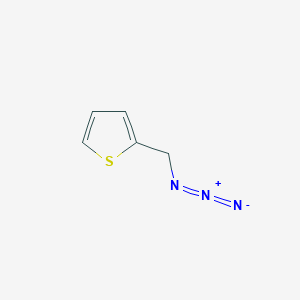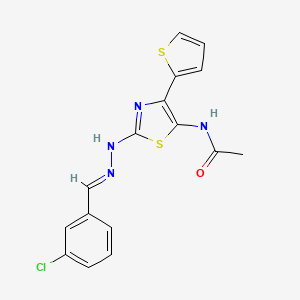
1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione derivatives demonstrate potential as efficient organic inhibitors for carbon steel corrosion in acidic environments. Research into derivatives like 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione has shown their capability to significantly reduce corrosion rates in hydrochloric acid medium. These compounds act through chemisorption processes on the metal surface, suggesting their utility in protective coatings and industrial corrosion management applications (Zarrouk et al., 2015).
Synthesis of Amino Acids
The compound has been employed in synthetic chemistry, particularly in the efficient synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA). Through a one-pot procedure involving 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione and primary alcohols, high yields of these important amino acids can be achieved. This method represents a significant advancement in the synthesis of compounds critical for biological research and pharmaceutical development (Cal et al., 2012).
Fluorescence Studies
Derivatives of this compound have been synthesized and studied for their absorption and fluorescence characteristics. These studies have uncovered compounds with significant solvatochromism and fluorescence in both visible and near-infrared regions, making them potential candidates for applications in optoelectronic devices and fluorescence-based sensors (Lun̆ák et al., 2011).
Glycolic Acid Oxidase Inhibition
Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has identified their role as inhibitors of glycolic acid oxidase, an enzyme implicated in disorders like Primary Hyperoxaluria Type I. Compounds with specific substitutions have shown potent inhibitory effects, paving the way for therapeutic applications targeting metabolic pathways involved in oxalate production (Rooney et al., 1983).
Polymers and Luminescent Materials
The structural motif of this compound has been integrated into the design of highly luminescent polymers. These materials, incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and high quantum yields. Such polymers are promising for applications in light-emitting diodes (LEDs), optical sensors, and other photonic devices, highlighting the versatility of this compound in materials science (Zhang & Tieke, 2008).
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-methylphenyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7-4-8(12)2-3-10(7)13-6-9(14)5-11(13)15/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEPVGVFAULIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CC(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2685411.png)
![2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2685413.png)

![1-methyl-8-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2685416.png)

![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2685418.png)
![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)

